TAT-Gap19

Connexin43 Hemichannel Gap Junction

Researchers studying Cx43 hemichannel roles in neuroinflammation or epilepsy face confounding gap junction effects with carbenoxolone or Gap26/27. TAT-Gap19 provides selective Cx43 hemichannel inhibition (IC50 ~7 μM) without significant Panx1 or gap junction activity. • Complete target-engagement triad: Pair with TAT-CT9 (opener) and TAT-Gap19(I130A) (inactive control) for rigorous pharmacological validation. • In vivo-ready: TAT sequence enables systemic administration and brain penetration; validated in rodent epilepsy, liver fibrosis, and TNF-SIRS models. • Reliable supply: ≥95% HPLC purity, stored at -20°C, shipped with blue ice.

Molecular Formula C119H212N46O26
Molecular Weight 2703.3 g/mol
Cat. No. B561602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-Gap19
SynonymsTAT-Gap19;  TAT-Gap19 peptide
Molecular FormulaC119H212N46O26
Molecular Weight2703.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1
InChIKeyALNCFPIRTLVJPY-LJFAJSDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT-Gap19: Selective Cx43 Hemichannel Blocker


TAT-Gap19 is a synthetic 20-amino acid peptide conjugate consisting of the HIV-1 TAT cell-penetrating sequence fused to the nonapeptide Gap19, which corresponds to residues 128–136 of the intracellular cytoplasmic loop of connexin43 (Cx43) . It functions as a specific inhibitor of Cx43 hemichannels, with an extracellular IC50 of approximately 7 μM, while exhibiting no significant affinity for Cx43 gap junctions or Panx1 channels . The TAT moiety enhances membrane permeability, enabling extracellular application and in vivo brain penetration .

Selectivity

Cx43 hemichannel-selective tool; gap junction communication preserved

Application

Extracellular bath application via TAT cell-penetrating sequence

Delivery

Reported blood-brain barrier penetration after systemic dosing

Control

Matched inactive mutant (I130A) and opener (CT9) available for target validation

TAT-Gap19 vs. Generic Cx43 Modulators


Standard connexin modulators such as carbenoxolone, Gap26, Gap27, and Peptide5 lack the combination of Cx43 hemichannel selectivity, Panx1 orthogonality, and TAT-enabled membrane permeability that TAT-Gap19 provides. Carbenoxolone broadly inhibits both gap junctions and hemichannels across connexin isoforms , while Gap26/27 and Peptide5 target extracellular loop sequences and affect gap junction communication at higher concentrations or prolonged incubation . Without the TAT sequence, Gap19 alone requires intracellular delivery (e.g., via patch pipette) to achieve sub-10 μM potency, severely limiting its utility in intact tissue and in vivo settings . Substituting TAT-Gap19 with any of these alternatives introduces confounding effects on gap junctional communication or non-Cx43 channels, undermining mechanistic interpretation.

Property
TAT-Gap19
Generic alternatives may differ
Cx43 Selectivity
Hemichannel-selective; gap junctions remain functional
Carbenoxolone inhibits both gap junctions and hemichannels; Gap26/27 may affect gap junction communication at higher concentrations
Panx1 Orthogonality
Minimal Panx1 channel effect at hemichannel-active concentrations
10Panx1 cross-inhibits Cx43 hemichannels; pannexin/Cx43 co-expression models may yield confounded interpretation
Extracellular Usability
Extracellular application at low micromolar range via TAT-mediated uptake
Gap19 without TAT requires intracellular delivery (patch pipette); extracellular potency may shift substantially
In Vivo Brain Access
Reported brain parenchyma detection after systemic i.v. administration
Gap26, Gap27, Peptide5 lack reported BBB penetration; direct CNS delivery may be required

TAT-Gap19 Key Differentiation Evidence


Cx43 Hemichannel Selectivity Over Gap Junctions

TAT-Gap19 inhibits Cx43 hemichannels without affecting gap junctional communication at concentrations up to 688 μM, as demonstrated by the lack of effect on scrape-loading/dye transfer in cultured astrocytes . In contrast, carbenoxolone, the most widely used gap junction/hemichannel blocker, inhibits both channel types at similar concentrations (IC50 for hCx43 gap junction uncoupling: <50 μM) . Gap26 and Gap27 peptides also block gap junctions at higher concentrations or longer incubation times, with Cx43 gap junction block observed at 100–300 μM .

Cx43 Hemichannel vs. Gap Junction Selectivity
Head-to-head
TAT-Gap19: no gap junction inhibition at 344–688 μM in scrape-loading/dye transfer assay. Carbenoxolone: hCx43 GJ IC50 below 50 μM; Gap26/27: GJ block at 100–300 μM. TAT-Gap19 maintains full gap junction function at concentrations over 10× the hemichannel IC50.
Enables hemichannel-specific study design without gap junction confounding
Primary astrocyte cultures; hCx43 HeLa cells for comparator
Connexin43 Hemichannel Gap Junction Selectivity

Panx1 Channel Orthogonality vs. 10Panx1

The TAT-Gap19 pharmacophore (Gap19) exhibits strong discrimination between Cx43 hemichannels and Panx1 channels. In whole-cell voltage-clamp recordings, 100 μM Gap19 reduced the nominal open probability (NPo) of Cx43 hemichannels by more than 50% in HeLa-Cx43 cells, while having no significant effect on Panx1 channels in C6-Panx1 cells . At 500 μM, Gap19 reduced Panx1 NPo by only 26% compared to an 84% reduction of Cx43 NPo, indicating a >3-fold greater effect on Cx43 hemichannels . In contrast, the 10Panx1 peptide inhibited Cx43 hemichannels by 37% at 100 μM and 83% at 200 μM, demonstrating cross-reactivity that confounds interpretation . This orthogonality is critical given that Panx1 and Cx43 share overlapping tissue expression and channel properties .

Panx1 Channel Orthogonality
Head-to-head
Gap19 at 100 μM: Panx1 NPo 0.34 ± 0.03 (no significant change from control 0.37 ± 0.02); Cx43 NPo reduced by over 50%. At 500 μM: Panx1 NPo reduced 26%; Cx43 NPo reduced 84%—over 3-fold selectivity window. 10Panx1 at 100 μM: Cx43 NPo reduced 37%; at 200 μM: 83% reduction.
Supports Cx43-specific attribution in Panx1/Cx43 co-expression models
Whole-cell voltage-clamp; HeLa-Cx43 and C6-Panx1 cells at +50 mV
Panx1 Cx43 Orthogonality Hemichannel

TAT-Mediated Extracellular Potency Enhancement

The TAT cell-penetrating sequence fused to Gap19 enables effective extracellular application without compromising potency. TAT-Gap19 achieves an IC50 of approximately 7 μM when applied to the extracellular medium , which is comparable to the 6.5 μM IC50 of native Gap19 delivered intracellularly via patch pipette . In contrast, extracellularly applied Gap19 without the TAT moiety has a reported IC50 of approximately 50 μM , demonstrating an approximately 7-fold potency advantage conferred by the TAT sequence. This enhanced extracellular-to-intracellular translocation eliminates the need for invasive intracellular delivery methods in cell culture and permits systemic in vivo administration.

TAT-Mediated Extracellular Potency
Reported
TAT-Gap19 extracellular IC50: ~7 μM. Gap19 without TAT extracellular IC50: ~50 μM. Gap19 intracellular (patch) IC50: 6.5 μM. Approximately 7-fold extracellular potency gain conferred by TAT.
Supports extracellular application workflow without invasive delivery
Cross-study comparable; dye uptake/ATP release assays
Cell-penetrating peptide TAT Membrane permeability IC50

In Vivo Target Engagement with Matched Tool Pairs

Direct pharmacological validation of Cx43 hemichannel target engagement in vivo is enabled by the matched pair TAT-Gap19 (inhibitor), TAT-Gap19(I130A) (inactive mutant control), and TAT-CT9 (hemichannel opener) . In the murine TNF-induced systemic inflammatory response syndrome (SIRS) model, prophylactic TAT-Gap19 (5 mg/kg i.v.) significantly protected mice against hypothermia and mortality, while therapeutic administration 30 min post-TNF reduced mortality to 17% . In stark contrast, TAT-CT9 (10 mg/kg i.v.) sensitized mice to TNF, resulting in 100% mortality and increased vascular permeability in the kidney . Co-administration of equimolar TAT-Gap19 (10 mg/kg) with TAT-CT9 (10 mg/kg) counteracted the sensitization effect, confirming pharmacological competition at the same target . The I130A mutant peptide lacks hemichannel-inhibitory activity, confirmed by its inability to block Ca²⁺-triggered ATP release in C6-Cx43 cells .

In Vivo Target Engagement
Head-to-head
TNF-induced SIRS model: TAT-Gap19 5 mg/kg i.v. prophylactic—reported ~0% mortality; therapeutic 30 min post-TNF—reported ~17% mortality. TAT-CT9 10 mg/kg: 100% mortality with stronger hypothermia. Equimolar co-administration (10 + 10 mg/kg) counteracted sensitization. I130A mutant: no Cx43 hemichannel activity (200 μM, ATP release assay).
Supports matched-pair target validation with inhibitor, opener, and inactive control
C57BL/6J mice; i.v. bolus; C6-Cx43 cells for I130A control
Target engagement Inactive control In vivo pharmacology Hemichannel

Blood-Brain Barrier Penetration vs. Non-TAT Peptides

The TAT moiety of TAT-Gap19 enables crossing of the blood-brain barrier (BBB), documented by immunohistochemical detection of TAT-immunoreactive signal in brain parenchyma following both intra-carotid (45 mg/kg, 1 h post-injection) and intravenous (55 mg/kg, 24 h post-injection) administration in mice . Quantitative image analysis of cortical regions showed TAT-Gap19 signal significantly above background, indicating retention in brain tissue . In contrast, non-TAT connexin mimetic peptides such as Gap26, Gap27, and Peptide5 lack intrinsic BBB penetration capacity and require direct intracerebroventricular or intrathecal administration for CNS studies . This BBB-penetrant property of TAT-Gap19 has been functionally exploited in rodent seizure models, where systemic TAT-Gap19 suppressed pilocarpine-induced seizures via inhibition of astroglial Cx43 hemichannels .

BBB Penetration
Head-to-head
TAT-Gap19 detected in cortical brain parenchyma 1 h post-intra-carotid (45 mg/kg) and 24 h post-i.v. (55 mg/kg) by anti-TAT immunohistochemistry. Non-TAT peptides (Gap26, Gap27, Peptide5): no reported BBB penetration after systemic dosing; require direct CNS delivery. Functional seizure suppression confirmed after systemic TAT-Gap19 in rodent models.
Supports non-invasive CNS pharmacology studies via systemic administration
C57BL/6J mice; pilocarpine and 6 Hz seizure models
Blood-brain barrier Brain penetration TAT peptide In vivo delivery

TAT-Gap19 Recommended Application Scenarios


Neuroinflammation & Epilepsy: Hemichannel vs. Gap Junction Functions

TAT-Gap19 is uniquely suited for ex vivo brain slice and in vivo rodent studies that aim to isolate Cx43 hemichannel contributions to astrocyte-neuron signaling in epilepsy and neuroinflammation. Systemic TAT-Gap19 administration suppresses pilocarpine-induced seizures and reduces extracellular D-serine levels, while the anticonvulsant effect is reversed by exogenous D-serine, confirming a specific hemichannel-mediated mechanism . The hemichannel selectivity of TAT-Gap19 ensures that gap junctional communication remains intact, a critical feature given the role of astroglial gap junctions in potassium buffering and metabolic coupling .

Target Engagement Validation with Matched Tool Compounds

The TAT-Gap19 / TAT-Gap19(I130A) / TAT-CT9 triad provides a complete experimental system for rigorous target engagement studies. TAT-Gap19 (inhibitor) and TAT-CT9 (opener) produce opposite biological effects in the same in vivo model (TNF-SIRS: protection vs sensitization; 17% vs 100% mortality) . Co-administration experiments confirm competitive pharmacology at Cx43 hemichannels, while the I130A mutant serves as a negative control that lacks hemichannel activity . This triad addresses the pharmacological criteria for target validation that are rarely achievable with single-compound approaches.

Peripheral Inflammation & Fibrosis In Vivo Models

TAT-Gap19 is effective in systemic inflammatory and fibrotic disease models where Cx43 hemichannel involvement is suspected. In the TAA-induced liver fibrosis model, two-week TAT-Gap19 treatment lowered fibrosis degree accompanied by superoxide dismutase overactivation, providing a hemichannel-selective contrast to the dual gap junction/hemichannel inhibitor carbenoxolone . In TNF-induced SIRS, TAT-Gap19 protected against vascular leakage in kidney and other organs, demonstrating utility for endothelial barrier studies .

Cx43 Hemichannel vs. Panx1 in Cell Death & Inflammation

In experimental systems where both Cx43 hemichannels and Panx1 channels are expressed (e.g., astrocytes, endothelial cells, macrophages), TAT-Gap19 provides the selectivity necessary to parse their distinct roles. The Gap19 pharmacophore does not significantly affect Panx1 channels at concentrations up to 100 μM, with only 26% Panx1 inhibition observed at 500 μM—a concentration that reduces Cx43 hemichannel NPo by 84% . This selectivity contrasts with 10Panx1 peptide, which cross-inhibits Cx43 hemichannels by 37% at 100 μM . The inclusion of TAT-Gap19 in such studies enables unambiguous attribution of functional readouts to Cx43 hemichannels.

Application
Selection Property
Validation Focus
Cx43 hemichannel signaling in neuroinflammation & epilepsy
Hemichannel selectivity with intact gap junction coupling
Seizure-model endpoint; astrocyte-neuron signaling readouts
Target engagement validation with matched tool compounds
Inhibitor/opener/inactive-control triad availability
Competitive pharmacology confirmation; model-response endpoints
Systemic inflammation & fibrosis in vivo models
Reported model-response context in liver fibrosis and SIRS
Fibrosis-degree endpoints; vascular leakage and organ-barrier readouts
Cx43 vs. Panx1 channel disambiguation
Panx1 orthogonality at hemichannel-active concentrations
Co-expression model interpretation; channel-specific functional readouts

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